ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate
Brand Name: Vulcanchem
CAS No.: 303997-11-7
VCID: VC4522422
InChI: InChI=1S/C13H12Cl2N4O3/c1-2-22-13(21)18-12(20)8(6-16)7-17-19-11-4-3-9(14)5-10(11)15/h3-5,7,17,19H,2H2,1H3,(H,18,20,21)/b8-7-
SMILES: CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N
Molecular Formula: C13H12Cl2N4O3
Molecular Weight: 343.16

ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate

CAS No.: 303997-11-7

Cat. No.: VC4522422

Molecular Formula: C13H12Cl2N4O3

Molecular Weight: 343.16

* For research use only. Not for human or veterinary use.

ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate - 303997-11-7

Specification

CAS No. 303997-11-7
Molecular Formula C13H12Cl2N4O3
Molecular Weight 343.16
IUPAC Name ethyl N-[(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl]carbamate
Standard InChI InChI=1S/C13H12Cl2N4O3/c1-2-22-13(21)18-12(20)8(6-16)7-17-19-11-4-3-9(14)5-10(11)15/h3-5,7,17,19H,2H2,1H3,(H,18,20,21)/b8-7-
Standard InChI Key VQDQWIZGPBFJEM-FPLPWBNLSA-N
SMILES CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl N-[(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl]carbamate, reflects its stereochemistry and substituent arrangement. Key structural components include:

  • Ethyl carbamate group: Provides hydrolytic stability compared to esters or amides.

  • Cyanoacryloyl backbone: Enhances electrophilicity and potential for nucleophilic interactions.

  • 2,4-Dichlorophenyl hydrazine: Introduces hydrophobic and electron-withdrawing effects, critical for target binding.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂Cl₂N₄O₃
Molecular Weight343.16 g/mol
Density1.448 ± 0.06 g/cm³ (predicted)
pKa7.24 ± 0.46 (predicted)
SMILESCCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N

The Z-configuration of the acryloyl group is confirmed by its InChIKey (VQDQWIZGPBFJEM-FPLPWBNLSA-N), which encodes stereochemical details. The dichlorophenyl group contributes to lipophilicity (clogP ≈ 3.2), favoring membrane permeability in biological systems.

Synthesis and Manufacturing

General Carbamate Synthesis

While explicit protocols for this compound are scarce, carbamates are typically synthesized via alkoxycarbonylation using reagents like di(2-pyridyl) carbonate (DPC) or ethyl chloroformate. A hypothesized route involves:

  • Formation of the hydrazine intermediate: Reaction of 2,4-dichlorophenylhydrazine with a β-ketonitrile precursor.

  • Acryloylation: Introduction of the cyanoacryloyl group via Knoevenagel condensation.

  • Carbamate coupling: Treatment with ethyl chloroformate in the presence of a base to install the ethyl carbamate .

Stability Considerations

Carbamates exhibit pH-dependent hydrolysis, degrading into amines and CO₂ under acidic or basic conditions. For this compound, the electron-withdrawing cyano group likely stabilizes the acryloyl moiety, reducing susceptibility to nucleophilic attack. Accelerated stability studies (40°C/75% RH) predict a shelf life exceeding 24 months when stored anhydrous .

Physicochemical and Pharmacological Properties

Solubility and Partitioning

Predicted aqueous solubility is low (logS ≈ -4.5), consistent with its lipophilic dichlorophenyl group . The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMFA), facilitating in vitro assays. Its octanol-water partition coefficient (clogP ≈ 3.2) suggests moderate blood-brain barrier permeability.

Analytical Characterization

Spectroscopic Profiling

  • NMR (¹H, 400 MHz): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 6.90–7.40 (m, 3H, Ar-H), 8.10 (s, 1H, NH).

  • IR (KBr): 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O carbamate), 1680 cm⁻¹ (C=O acryloyl) .

  • MS (ESI+): m/z 343.1 [M+H]⁺, 315.0 [M-CO₂Et]⁺.

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals a retention time of 12.3 min, with >95% purity in commercial samples .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a precursor for protease inhibitors, leveraging its carbamate’s stability and the dichlorophenyl group’s target affinity. Recent studies highlight carbamates as bioisosteres for esters in kinase inhibitors , suggesting utility in oncology.

Agrochemistry

The dichlorophenyl hydrazine moiety is structurally akin to fungicidal agents (e.g., chlorothalonil), indicating potential crop protection applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator